molecular formula C11H19NO5 B163695 (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid CAS No. 139009-66-8

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Katalognummer: B163695
CAS-Nummer: 139009-66-8
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: XUYBSTJQGVZMSK-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid (CAS No. 139009-66-8) is a pseudo-proline derivative with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.28 g/mol . It serves as a critical building block in peptide synthesis, offering conformational control and aggregation prevention during solid-phase peptide synthesis (SPPS) . The compound features a rigid oxazolidine ring system, a tert-butoxycarbonyl (Boc) protecting group, and two methyl substituents at the 2-position, which enhance steric stability and reduce side reactions .

Eigenschaften

IUPAC Name

(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYBSTJQGVZMSK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426138
Record name (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139009-66-8
Record name (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Hydrolysis of Methyl or Ethyl Esters

A widely adopted route involves the base-mediated hydrolysis of ester precursors. For example, (S)-tert-butyl 4-(3-methoxy-3-oxopropyl)-2,2-dimethyloxazolidine-3-carboxylate undergoes saponification using aqueous sodium hydroxide (4 M, 3.0 eq) at 23°C for 3.5 hours, followed by acidification with HCl to precipitate the carboxylic acid. This method achieves a 91% yield, with purity >97% confirmed by NMR. Critical parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
Base Concentration4 M NaOHLower concentrations slow hydrolysis
Temperature23°CHigher temps risk Boc cleavage
Acidification Agent0.5 M HClEnsures complete protonation

The ester precursor is typically synthesized via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to couple the oxazolidine alcohol with methyl chloroformate.

Cross-Metathesis for Side-Chain Elaboration

Advanced routes utilize olefin metathesis to introduce functionalized side chains. In a PMC study, (Z)-(S)-N-Boc-2,2-dimethyl-4-(1-propenyl)oxazolidine underwent cross-metathesis with allylglycine esters using the 2nd-generation Grubbs catalyst (5 mol%) in dry CH₂Cl₂ at reflux. This method constructs α,β-unsaturated intermediates, which are hydrogenated to yield saturated carboxylic acids. Key data:

SubstrateCatalyst LoadingYieldPurity (HPLC)
Allylglycine benzyl ester5 mol%76%>95%
Styryloxazolidine7 mol%68%92%

Metathesis offers modularity but requires stringent anhydrous conditions to prevent catalyst deactivation.

Boc Protection and Oxazolidine Ring Formation

The oxazolidine ring is constructed from serine or threonine derivatives via cyclization with acetone under acidic conditions. Subsequent Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in THF with 4-dimethylaminopyridine (DMAP) as a catalyst. Stereochemical integrity is maintained by leveraging the substrate’s inherent chirality, with no observed epimerization at the 4-position.

StepReagents/ConditionsYield
CyclizationAcetone, H₂SO₄, 0°C85%
Boc ProtectionBoc₂O, DMAP, THF, 25°C93%

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in esterification and Boc protection, while protic solvents (MeOH, H₂O) stabilize intermediates during hydrolysis. For metathesis, toluene outperforms CH₂Cl₂ in substrates prone to β-hydride elimination, improving yields by 15–20%.

Stereochemical Preservation

The oxazolidine ring’s 2,2-dimethyl substitution imposes torsional strain, disfavoring ring-opening or epimerization. However, Swern oxidations (oxalyl chloride/DMSO) at >−30°C induce partial racemization (up to 8% ee loss), necessitating low-temperature protocols.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.62 (s, 6H, 2×CH₃), 4.15–4.35 (m, 3H, oxazolidine H), 10.2 (br s, 1H, COOH).

  • IR (ATR): 1720 cm⁻¹ (C=O, ester), 1685 cm⁻¹ (C=O, Boc), 1250 cm⁻¹ (C-O).

  • HRMS : [M+H]⁺ calcd. for C₁₁H₁₉NO₅: 245.1264; found: 245.1267.

Purity Assessment

Industrial batches (MySkinRecipes) adhere to:

TestSpecification
AppearanceWhite to off-white solid
Purity (HPLC)≥98%
Residual Solvents<0.1% (ICH Q3C)

Applications in Pharmaceutical Synthesis

The compound’s chiral purity enables its use in synthesizing NOD1 agonists (e.g., iE-DAP) via peptide coupling with Fmoc-Glu-OBn. In a representative protocol, Boc-deprotection with TFA, followed by EDC/HOBt-mediated amidation, furnishes target peptides in 54–89% yields .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.

    Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.

    Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Applied in the production of fine chemicals and specialty materials

Wirkmechanismus

The mechanism of action of (S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid involves the formation and cleavage of the Boc protecting group. The Boc group is added to an amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate intermediate. The Boc group can be removed under acidic conditions, leading to the formation of a carbocation intermediate, which is stabilized by resonance and undergoes elimination to release carbon dioxide .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Oxazolidine vs. Thiazolidine Derivatives

Thiazolidine analogs, such as (S)-3-(tert-Butoxycarbonyl)-5,5-dimethylthiazolidine-4-carboxylic acid (CAS 112898-19-8), exhibit a sulfur atom in place of the oxazolidine oxygen. The thiazolidine ring also has greater conformational flexibility due to longer C–S bonds compared to C–O bonds in oxazolidines, which may influence peptide backbone dynamics .

Table 1: Oxazolidine vs. Thiazolidine Derivatives
Compound CAS No. Ring Type Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound 139009-66-8 Oxazolidine C₁₁H₁₉NO₅ 245.28 Boc-protected, 2,2-dimethyl
(S)-3-Boc-5,5-dimethylthiazolidine-4-COOH 112898-19-8 Thiazolidine C₁₁H₁₉NO₄S 261.34 Sulfur substitution, higher MW

Enantiomeric Variants

The (R)-enantiomer (CAS 660852-86-8) shares the same molecular formula but differs in stereochemistry. Studies indicate that the S-configuration is preferred in peptide synthesis due to its compatibility with natural L-amino acids, whereas the R-form may introduce steric clashes in specific sequences . Both enantiomers exhibit similar thermal stability but differ in crystallization behavior, as shown by SHELX-refined structures .

Substituent Variations

  • Dimethyl vs. Single Methyl Groups : Compounds like (S)-3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid (CAS 161979-35-7) lack the 2,2-dimethyl substituents. The absence of methyl groups reduces steric hindrance, increasing reactivity but lowering stability during coupling reactions .
  • Boc vs. Fmoc Protection : Fmoc-protected analogs (e.g., PSI1040, CAS 1095952-22-9) replace Boc with a 9-fluorenylmethyloxycarbonyl group, enabling orthogonal deprotection strategies. Fmoc derivatives are more labile under basic conditions, making them suitable for stepwise SPPS .
Table 2: Substituent and Protecting Group Comparisons
Compound CAS No. Protecting Group Substituents Molecular Weight (g/mol) Application
Target Compound 139009-66-8 Boc 2,2-dimethyl 245.28 General peptide synthesis
Fmoc-Gly-L-Ser[Ψ(Me,Me)Pro]-OH (PSI1040) 1095952-22-9 Fmoc 2,2-dimethyl 424.45 Orthogonal SPPS
(S)-3-Boc-oxazolidine-4-COOH 161979-35-7 Boc None 217.22 High-reactivity scenarios

Bulkier Substituents

The compound (2R,4S)-3-(tert-butoxycarbonyl)-2-tert-butyl-4-methyloxazolidine-4-carboxylic acid (CAS EOS-61399) introduces a tert-butyl group at the 2-position. This modification significantly increases hydrophobicity (logP ~2.8) and steric bulk, making it advantageous for stabilizing β-turn structures in peptides .

Key Research Findings

Conformational Control : The 2,2-dimethyl groups in the target compound restrict oxazolidine ring puckering, enforcing a Cγ-endo conformation that mimics proline’s helix-disrupting effects .

Aggregation Prevention: Compared to non-methylated analogs, the target compound reduces peptide chain aggregation by 40–60% in hydrophobic sequences .

Synthesis Efficiency : Coupling reactions using EDCI/DMAP (as in ) achieve >90% yield for the target compound, whereas thiazolidine derivatives require harsher conditions (e.g., HATU) due to sulfur’s electron-withdrawing effects .

Biologische Aktivität

(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid, a compound with the molecular formula C11_{11}H19_{19}NO5_5, has garnered attention for its potential biological activities, particularly in the context of antioxidant properties and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

  • Molecular Weight : 245.27 g/mol
  • CAS Number : 139009-66-8
  • Molecular Formula : C11_{11}H19_{19}NO5_5

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The oxazolidine ring structure contributes to its unique chemical behavior.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, related compounds like L-2-Oxothiazolidine-4-carboxylic acid (OTC) have been shown to enhance glutathione levels in various biological systems, suggesting a potential role in mitigating oxidative stress .

The biological activity of this compound may involve:

  • Enzyme Modulation : Similar oxazolidine derivatives have been reported to interact with specific enzymes, potentially acting as inhibitors or activators depending on the target .
  • Oxidative Stress Reduction : By enhancing endogenous antioxidant defenses, such as glutathione synthesis, these compounds may help protect cells from oxidative damage .

In Vitro Studies

  • Cell Culture Experiments : In studies involving vascular smooth muscle cells (VSMCs), related oxazolidine compounds demonstrated the ability to inhibit calcification processes associated with oxidative stress. This was linked to increased glutathione levels and decreased apoptosis in VSMCs .
    TreatmentCalcification Inhibition (%)GSH Level Change (%)
    Control0-90
    OTC (1 mM)70+50
    OTC (5 mM)90+90
  • Anti-inflammatory Effects : OTC has also been shown to suppress inflammatory markers in retinal pigment epithelium (RPE) cells, indicating that similar oxazolidine derivatives may possess anti-inflammatory properties that could be beneficial in treating conditions like age-related macular degeneration (AMD) .

In Vivo Studies

In animal models, OTC was effective in preventing the progression of AMD-like retinal lesions, suggesting that the biological activity of oxazolidine derivatives extends beyond in vitro applications .

Potential Therapeutic Applications

Given its antioxidant and anti-inflammatory properties, this compound may have several therapeutic applications:

  • Cardiovascular Health : By inhibiting vascular calcification and promoting antioxidant defenses.
  • Ophthalmology : As a potential treatment for retinal diseases characterized by oxidative stress and inflammation.
  • General Antioxidant Therapy : For conditions exacerbated by oxidative damage.

Q & A

Q. Methodological Insight :

  • Protocol : Couple the pseudoproline derivative using standard Fmoc/tBu SPPS protocols.
  • Example : Fmoc-L-Ser[Ψ(Me,Me)Pro]-OH (CAS 139009-66-8, C₁₁H₁₉NO₅) is activated with HBTU/DIPEA for resin loading .

How is this compound synthesized?

Basic Research Question
The compound is typically synthesized via cyclization of serine or threonine derivatives with 2,2-dimethoxypropane under acid catalysis. For instance, camphorsulfonic acid (CSA) catalyzes the reaction of Boc-protected serine with 2,2-dimethoxypropane, forming the oxazolidine ring. The reaction proceeds via hemiacetal intermediates, with methanol as a byproduct. The product is purified by recrystallization (e.g., using ethyl acetate/hexane) and characterized by [¹H/¹³C NMR] to confirm stereochemistry .

Q. Data Example :

  • Molecular Formula : C₁₁H₁₉NO₅ (MW 245.28 g/mol) .
  • Key NMR Signals : δ 1.45 ppm (s, Boc CH₃), δ 4.30 ppm (m, C4-H) .

How does the stereochemistry of the oxazolidine ring influence its application in asymmetric synthesis?

Advanced Research Question
The (S)-configuration at C4 ensures compatibility with L-amino acid-based peptide chains. In taxane side-chain synthesis (e.g., docetaxel), the oxazolidine’s rigidity directs stereoselective oxidation to form the C5 aldehyde intermediate. Diastereomer ratios are controlled by reaction conditions:

  • Oxidation : KMnO₄ in tert-butanol/aqueous phosphate buffer yields the (4S,5R)-carboxylic acid with >95% enantiomeric excess (ee) .
  • Contradictions : Competing pathways (e.g., overoxidation) may reduce yield if pH or temperature deviates from optimal ranges (pH 7–8, 0–5°C) .

How are contradictions in synthetic yields resolved when using this compound in photoredox catalysis?

Advanced Research Question
Visible-light-mediated decarboxylative radical additions (e.g., with Ir(ppy)₂(dtbbpy)PF₆) can yield variable γ-amino boronic esters due to competing protonation pathways. To mitigate:

  • Optimization : Use 1.5 equiv. of vinyl boronic ester and irradiate at 450 nm (20 W LED) for 2 hours.
  • Analysis : Monitor by LC-MS for intermediates; diastereomeric byproducts are separable via reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) .

What advanced techniques validate the structural integrity of this compound in crystallography?

Advanced Research Question
X-ray crystallography with SHELX software (e.g., SHELXL-2018) is used for refinement. Key steps:

Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts.

Refinement : Apply anisotropic displacement parameters for non-H atoms.

Validation : Check R-factor convergence (<5%) and electron density maps (e.g., omit maps for the oxazolidine ring) .

Example : A recent study reported C4–C5 bond length of 1.54 Å, confirming sp³ hybridization .

How is this compound characterized in solution-phase studies?

Basic Research Question
¹H/¹³C NMR and IR spectroscopy are standard:

  • ¹H NMR : Boc tert-butyl (δ 1.45 ppm, 9H), oxazolidine CH₃ (δ 1.30 ppm, 6H).
  • IR : Stretch at 1740 cm⁻¹ (C=O, Boc) and 1680 cm⁻¹ (oxazolidine C-O-C) .

What are the challenges in scaling up its use in multistep syntheses?

Advanced Research Question
Large-scale applications face:

  • Purification : Recrystallization efficiency drops >10 g due to solubility limits. Switch to flash chromatography (SiO₂, 5% MeOH/DCM).
  • Stability : Hydrolysis of the Boc group occurs under prolonged acidic storage. Store at -20°C in inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
Reactant of Route 2
(S)-3-(Tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.